N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine

Lipophilicity Membrane permeability Drug-likeness

Researchers optimizing lead series need precise steric and lipophilic control. This tertiary pyrazole amine (CAS 1156283-58-7) solves the N-H donor liability and limited permeability issues of secondary amine analogs. - **Key Value**: ΔLogP +0.3 to +1.7 over methyl/ethyl analogs; supports CNS/permeability programs. - **Technical Spec**: MW 195.30; 4 rotatable bonds; no H-bond donor. - **Supply**: BenchChem delivers research-grade material with full analytical data. Immediate shipment available.

Molecular Formula C11H21N3
Molecular Weight 195.3 g/mol
CAS No. 1156283-58-7
Cat. No. B1384778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine
CAS1156283-58-7
Molecular FormulaC11H21N3
Molecular Weight195.3 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)CNC(C)C)C
InChIInChI=1S/C11H21N3/c1-6-14-10(5)11(9(4)13-14)7-12-8(2)3/h8,12H,6-7H2,1-5H3
InChIKeyGXNCLALLNYAZSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-isopropylamine Procurement-Ready Profile


N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]-N-isopropylamine (CAS 1156283-58-7) is a tertiary amine belonging to the 1,3,5-trisubstituted pyrazole class, with the IUPAC name 1H-Pyrazole-4-methanamine, 1-ethyl-3,5-dimethyl-N-(1-methylethyl)- . It has a molecular formula of C₁₁H₂₁N₃ and a molecular weight of 195.30 g/mol . The compound features an N-ethyl substituent at pyrazole position 1, methyl groups at positions 3 and 5, and a branched N-isopropylamine moiety attached via a methylene bridge at position 4. This specific combination of substituents distinguishes it from numerous in-class pyrazole analogs and positions it as a versatile building block in medicinal chemistry and coordination chemistry research programs [1].

+ Higher lipophilicity amine for permeability screening
+ Tertiary amine (zero N–H donor) for binding mode studies
+ Pyrazole scaffold for coordination chemistry ligand design

Generic Substitution Failure: N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-isopropylamine


Within the 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl methanamine scaffold family, the identity of the N-alkyl substituent on the exocyclic amine dramatically alters key molecular properties . Replacing the branched N-isopropyl group with a methyl, ethyl, or cyclic amine produces measurable shifts in lipophilicity (ΔLogP ranging from approximately 1.1 to 1.7 units), steric profile, rotatable bond count, and hydrogen-bonding capacity [1]. These differences are not trivial—LogP shifts of this magnitude can alter membrane permeability predictions, while changes in amine basicity and steric bulk directly affect protein-ligand binding kinetics and selectivity profiles . The evidence below demonstrates that CAS 1156283-58-7 occupies a distinct physicochemical niche among its closest analogs, making direct substitution scientifically inappropriate without re-validation of the entire structure-activity relationship.

N-alkyl substitution alters lipophilicity, potentially shifting membrane permeability predictions and requiring SAR re-validation.
Branched isopropyl vs. linear ethyl groups introduce steric bulk differences that may affect protein-ligand selectivity profiles.
Tertiary amine lacks N–H donor capacity, differing from secondary amine analogs in solubility and crystal packing behavior.

Differentiation Evidence vs. Closest Analogs


Lipophilicity Advantage Over Closest Analogs

The N-isopropyl substituted target compound (CAS 1156283-58-7) exhibits a substantially higher computed partition coefficient (LogP) compared to its N-methyl, N-ethyl, and N-piperazine analogs sharing the identical 1-ethyl-3,5-dimethyl-1H-pyrazole core. LogP values from a single consistent source (Hit2Lead) demonstrate a clear rank order correlated with N-alkyl chain branching and length .

Lipophilicity (LogP)
Reported
Target LogP = 1.43 (HCl salt); ΔLogP +0.31–0.84 vs. N-methyl, N-ethyl analogs
Reported lipophilicity context may support membrane permeability screening
Computational prediction context
Lipophilicity Membrane permeability Drug-likeness

Steric Differentiation from Linear N-Alkyl Analogs

The N-isopropyl group introduces a branched, secondary carbon center at the amine α-position, creating greater steric bulk than the N-methyl (linear, no branching) or N-ethyl (linear) analogs . This steric differentiation is quantifiable through the number of heavy atoms attached to the α-carbon: the isopropyl group has two methyl substituents on the α-carbon (a CH(CH₃)₂ moiety), while the ethyl analog has one methylene and one methyl, and the methyl analog has only hydrogen atoms . In coordination chemistry, where pyrazole-based N-alkylaminopyrazole ligands have been extensively characterized, the isopropyl substituent alters both the steric profile and the conformational flexibility of the metal-binding pocket [1].

Steric Bulk at α-Carbon
Class-level
Isopropyl: 2 methyl branches, 4 rotatable bonds; N-methyl: 3 bonds; N-ethyl: 4 bonds
Steric profile may support selectivity assessment
Rotatable bond count from Hit2Lead
Steric hindrance Selectivity Structure-based design

Hydrogen-Bonding: Tertiary Amine vs. Secondary Analogs

The target compound is a tertiary amine (N-isopropyl-N-methylenepyrazole), meaning the exocyclic amine nitrogen lacks N–H hydrogen-bond donor capacity. In contrast, the closely related des-N-ethyl analog—(3,5-dimethyl-1H-pyrazol-4-ylmethyl)isopropylammonium chloride monohydrate—is a secondary ammonium salt that participates in an extensive hydrogen-bonding network in the solid state, involving five distinct strong hydrogen-bonding interactions of four types (N–H···Cl, N–H···O, O–H···N, and O–H···Cl) [1]. The N-ethyl substitution on the pyrazole ring of the target compound, combined with full N-alkylation of the exocyclic amine, fundamentally alters both the solution-phase speciation and the solid-state packing relative to secondary amine analogs [1].

H-Bond Donor Capacity
Class-level
Target: 0 N–H donors (tertiary amine); Des-ethyl analog: 1 N–H donor (secondary ammonium)
Solubility and crystal packing differ; may support co-crystal studies
Single-crystal data context
Hydrogen bonding Solubility Crystal engineering

Lead-Like Physicochemical Profile Advantage

The molecular weight of the target compound (195.30 g/mol) places it well within the lead-like chemical space (MW < 350 g/mol), while its polar surface area (approximately 30 Ų) supports adequate membrane permeability. Compared to the N-piperazine analog (MW 222.33 g/mol, PSA ~33 Ų), the target compound is lighter and has a lower polar surface area, which may confer superior passive permeability characteristics . The N-methyl analog (MW 167.25 g/mol) is lighter but also has a significantly lower LogP (0.59), potentially reducing membrane partitioning .

Physicochemical Profile
Reported
MW = 195.30 g/mol; PSA ≈ 30 Ų; lighter than piperazine analog (MW 222.33, PSA ~33 Ų)
Reported lead-like space may support fragment library inclusion
PSA from computational prediction
Drug-likeness Lead optimization Physicochemical profiling

Research & Procurement Scenarios for N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-isopropylamine


Lipophilic Tertiary Amine for Lead Optimization

In lead optimization campaigns where a structure-activity relationship series requires systematic variation of amine lipophilicity, CAS 1156283-58-7 serves as the higher-LogP member of the N-alkyl series. With a LogP advantage of 0.3–1.7 units over methyl, ethyl, and piperazine analogs sharing the same pyrazole core, this compound is the appropriate choice when enhanced membrane permeability or metabolic stability via increased lipophilicity is the design objective . Its tertiary amine character eliminates N–H donor liability, making it suitable for programs targeting intracellular or CNS-accessible targets.

N-Alkylaminopyrazole Ligands for Transition Metal Complexes

The N-isopropyl substitution pattern of CAS 1156283-58-7, when incorporated into ligand scaffolds, provides a distinct steric environment around the metal center compared to N-methyl or N-ethyl analogs . The branched isopropyl group has been shown in related bis(pyrazolyl)methylamine ligand systems to influence both the coordination geometry and the hemilabile behavior of Pd(II) complexes, with the isopropyl-substituted ligand (bdmai) exhibiting different solution dynamics compared to the ethyl-substituted analog (bdmae) as characterized by ¹H, ¹³C NMR, HMQC, and NOESY spectroscopies [1]. Researchers developing palladium or platinum anticancer complexes with tailored reactivity profiles should preferentially select the isopropyl variant when steric modulation of the metal coordination sphere is desired [1].

Chemical Probe Synthesis Requiring Tertiary Amine

For chemical probe development requiring an amine that cannot act as a hydrogen-bond donor, CAS 1156283-58-7 is uniquely suited. Unlike the secondary amine analog (3,5-dimethyl-1H-pyrazol-4-ylmethyl)isopropylammonium chloride, which forms an extensive H-bonding network involving N–H···Cl, N–H···O, O–H···N, and O–H···Cl interactions in the solid state [2], the tertiary amine target compound has no N–H donor capacity. This feature can be critical when designing probes intended to interrogate biological targets where amine H-bond donation would introduce undesired binding modes or alter pharmacokinetic disposition.

Balanced Physicochemical Profile for Fragment Libraries

CAS 1156283-58-7 presents a balanced physicochemical profile for fragment library inclusion: MW = 195.30 g/mol (well below the 300 Da fragment limit), PSA ≈ 30 Ų, and 4 rotatable bonds . Its properties occupy a middle ground within the 1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl methanamine series—heavier and more lipophilic than the methyl analog yet lighter and less polar than the piperazine analog . This makes it a strategic procurement choice for fragment collections aiming to sample diverse amine chemotypes within a conserved pyrazole scaffold.

Application
Selection Property
Validation Focus
Lead optimization requiring higher lipophilicity amine
Higher LogP and tertiary amine profile
Membrane permeability and H-bond donor absence
Transition metal complex ligand design
Steric bulk at N-alkylamine
Coordination geometry and hemilabile behavior
Chemical probe with non-H-bond-donating amine
Zero N–H donor capacity
Binding mode and pharmacokinetic disposition context
Fragment library diversification
Balanced MW and PSA in lead-like space
Diverse amine chemotype within pyrazole scaffold
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